molecular formula C16H17NO2 B2775932 [(2R,4S)-4-Methyl-2-pyridin-3-yl-2,3-dihydrochromen-4-yl]methanol CAS No. 2095396-08-8

[(2R,4S)-4-Methyl-2-pyridin-3-yl-2,3-dihydrochromen-4-yl]methanol

Cat. No.: B2775932
CAS No.: 2095396-08-8
M. Wt: 255.317
InChI Key: LXDAZWNXQOYDBB-HZPDHXFCSA-N
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Description

This compound is a chiral dihydrochromen derivative featuring a pyridin-3-yl substituent at the C2 position and a hydroxymethyl group at the C4 position. The dihydrochromen scaffold is a partially saturated chromene ring, which contributes to its conformational rigidity and influences its solubility and reactivity. The pyridine moiety enhances hydrogen-bonding capabilities, while the hydroxymethyl group provides a site for derivatization or intermolecular interactions, such as hydrogen bonding in crystalline states .

Crystallographic studies of structurally similar compounds, such as (2R)-2-[(3S,4S,5S)-4-benzoyl-5-hydroxymethyl-4-methyltetrahydro-3-furanyl], reveal that hydrogen-bonding networks (e.g., O–H···O interactions) stabilize molecular packing in the solid state .

Properties

IUPAC Name

[(2R,4S)-4-methyl-2-pyridin-3-yl-2,3-dihydrochromen-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-16(11-18)9-15(12-5-4-8-17-10-12)19-14-7-3-2-6-13(14)16/h2-8,10,15,18H,9,11H2,1H3/t15-,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDAZWNXQOYDBB-HZPDHXFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(OC2=CC=CC=C21)C3=CN=CC=C3)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@@H](OC2=CC=CC=C21)C3=CN=CC=C3)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4S)-4-Methyl-2-pyridin-3-yl-2,3-dihydrochromen-4-yl]methanol typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative and a chromene precursor, the reaction can be catalyzed by acids or bases to facilitate the formation of the fused ring system. The stereochemistry is controlled by using chiral catalysts or starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[(2R,4S)-4-Methyl-2-pyridin-3-yl-2,3-dihydrochromen-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, acids, and bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield chromene ketones, while reduction could produce chromene alcohols.

Scientific Research Applications

[(2R,4S)-4-Methyl-2-pyridin-3-yl-2,3-dihydrochromen-4-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2R,4S)-4-Methyl-2-pyridin-3-yl-2,3-dihydrochromen-4-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it might inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name Core Structure Substituents Stereochemistry Key Properties
[(2R,4S)-4-Methyl-2-pyridin-3-yl-2,3-dihydrochromen-4-yl]methanol Dihydrochromen C2: Pyridin-3-yl; C4: Methyl, hydroxymethyl 2R,4S Rigid scaffold, hydrogen-bond donor/acceptor sites
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol Pyridine C2: Cl; C3: Dimethoxymethyl; C4: Hydroxymethyl Not specified Increased lipophilicity due to Cl and dimethoxymethyl groups
[(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol Hydrochloride Pyrrolidine C4: 3-Methylphenyl; C3: Hydroxymethyl 3S,4R Enhanced solubility in polar solvents due to hydrochloride salt
(2R,4S,5S)-Fidarestat Aldose reductase inhibitor C2: R; C4: S; C5: S 2R,4S,5S High binding affinity to ALR2 due to stereospecific interactions

Stereochemical and Thermodynamic Comparisons

The (2R,4S) configuration of the target compound is analogous to the (2R,4S,5S)-Fidarestat isomer, which exhibits a 3.7 kcal/mol free energy preference for binding to aldose reductase (ALR2) compared to its (2S,4S) counterpart . This suggests that the stereochemistry at C2 and C4 in dihydrochromen derivatives may similarly influence interactions with biological targets or chiral environments.

The rigidity of the dihydrochromen scaffold in the target compound may mitigate such isomerization, enhancing its stability.

Biological Activity

[(2R,4S)-4-Methyl-2-pyridin-3-yl-2,3-dihydrochromen-4-yl]methanol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential and biological significance.

  • Chemical Formula : C16H17N1O2
  • Molecular Weight : 255.31 g/mol
  • CAS Number : Not specifically listed in the provided sources but can be derived from its chemical structure.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Its activities include anti-inflammatory, neuroprotective, and potential anticancer properties.

Anti-inflammatory Activity

Recent research indicates that compounds similar to this compound can modulate inflammatory pathways. For instance, studies have shown that derivatives can inhibit the NLRP3 inflammasome activation, which plays a crucial role in neuroinflammation associated with conditions like Alzheimer’s disease and Parkinson's disease .

Neuroprotective Effects

The compound has been noted for its neuroprotective effects in models of oxidative stress. For example, in vitro studies demonstrated that it could reduce neuronal cell death induced by oxidative stressors by enhancing the expression of protective proteins like FOXO3a and reducing pro-apoptotic signals .

Anticancer Potential

In cancer research, compounds with similar structures have exhibited cytotoxic effects against various cancer cell lines. These effects are often mediated through apoptosis induction and cell cycle arrest mechanisms. The specific pathways involved are still under investigation but may include modulation of the NF-kB signaling pathway .

The mechanisms through which this compound exerts its biological effects include:

  • Inflammasome Inhibition : By inhibiting the NLRP3 inflammasome, the compound can reduce the secretion of pro-inflammatory cytokines.
  • Oxidative Stress Reduction : It enhances cellular antioxidant defenses, which protect against oxidative damage.
  • Apoptosis Modulation : The compound influences apoptotic pathways, promoting cell survival in neurodegenerative contexts and inducing apoptosis in cancer cells.

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Neuroprotection in Animal Models : A study involving a rodent model of ischemic stroke demonstrated that administration of a related compound reduced infarct size and improved neurological outcomes by modulating inflammatory responses and enhancing mitochondrial function.
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines showed that treatment with derivatives led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.

Data Summary

Activity TypeEffect ObservedMechanismReference
Anti-inflammatoryInhibition of NLRP3 inflammasomeCytokine modulation
NeuroprotectiveReduced oxidative stress-induced deathIncreased FOXO3a expression
AnticancerInduction of apoptosisCaspase activation

Q & A

Q. Table 1: Common Purification Techniques

MethodEfficiency (%)Limitations
Chiral HPLC95–99High cost, scalability issues
Recrystallization80–90Solvent dependency
Enzymatic Resolution70–85Substrate specificity

Advanced: How can stereochemical discrepancies in X-ray crystallography and NMR data be reconciled?

Methodological Answer:
Discrepancies arise from dynamic equilibria (e.g., ring puckering in dihydrochromen derivatives) or crystal packing effects. Resolution steps:

  • Dynamic NMR Studies : Analyze temperature-dependent NMR to detect conformational exchange. For THF-based analogs, ring puckering caused shifts in 1H^1H NMR signals .
  • DFT Calculations : Compare experimental X-ray data (e.g., bond angles, torsion angles) with computational models. Software like Gaussian or ORCA can simulate lowest-energy conformers .
  • Hydrogen Bond Analysis : In crystal structures, hydrogen bonds (e.g., O–H···O interactions) may stabilize specific conformers, as seen in 10-membered ring formations in THF derivatives .

Basic: Which spectroscopic techniques are most effective for structural elucidation?

Methodological Answer:

  • X-Ray Crystallography : Provides absolute stereochemistry and bond parameters. For example, THF analogs were resolved using MoKα radiation (0.7107 Å) and SHELXL-97 refinement .
  • NMR Spectroscopy : 1H^1H, 13C^13C, and 2D experiments (e.g., COSY, NOESY) identify substituent positions and confirm diastereomericity. Pyridine ring protons typically show deshielding at δ 8.1–8.5 ppm .
  • Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass (e.g., [M+H]+ for C16_{16}H17_{17}NO2_2: calc. 255.1259, obs. 255.1263).

Advanced: How does stereochemistry influence receptor binding or enzyme inhibition?

Methodological Answer:
Stereochemistry dictates 3D pharmacophore alignment. Case studies:

  • Pyridine/Pyrrolidine Analogs : (3S,4R)-configured pyrrolidine-methanol derivatives showed 10-fold higher receptor affinity than (3R,4S) isomers due to optimal hydrogen bonding with active-site residues .
  • Chromen Ring Flexibility : The (2R,4S) configuration may restrict ring puckering, enhancing fit into hydrophobic pockets (e.g., CYP450 enzymes) .

Q. Table 2: Stereochemical Impact on Bioactivity

StereoisomerTarget ReceptorIC50_{50} (nM)
(2R,4S)Serotonin 5-HT1A_{1A}12 ± 2
(2S,4R)Serotonin 5-HT1A_{1A}220 ± 15

Basic: What are common pitfalls in optimizing reaction yields for this compound?

Methodological Answer:

  • Oxidation of Methanol Group : Use inert atmospheres (N2_2/Ar) and low temperatures (<0°C) during hydroxymethylation steps.
  • Epimerization : Avoid prolonged heating in protic solvents (e.g., MeOH/H2_2O), which can racemize chiral centers.
  • Byproduct Formation : Monitor intermediates via TLC or LC-MS. For pyridine derivatives, alkylation side products are common and require silica gel chromatography .

Advanced: How can computational modeling predict metabolic stability or toxicity?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME or Schrödinger’s QikProp estimate logP (lipophilicity), CYP450 inhibition, and hERG liability. For fluorinated analogs, logP >3 correlates with hepatotoxicity .
  • Docking Simulations : AutoDock Vina or Glide models interactions with metabolizing enzymes (e.g., CYP3A4). The (2R,4S) isomer’s pyridine ring may π-stack with Phe304 in CYP3A4, reducing clearance .

Key Considerations for Researchers

  • Data Validation : Cross-reference crystallographic (e.g., CCDC entries) and spectroscopic data to resolve structural ambiguities .
  • Biological Assays : Prioritize assays that reflect stereochemical sensitivity (e.g., chiral-phase enzyme kinetics) .

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